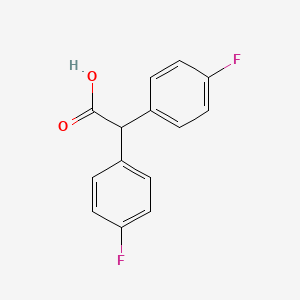

2,2-双(4-氟苯基)乙酸

描述

“2,2-Bis(4-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C14H10F2O2 . It is a derivative of acetic acid where two hydrogen atoms are replaced by two 4-fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-fluorophenyl)acetic acid” is characterized by the presence of two 4-fluorophenyl groups attached to a central carbon atom, which is also bonded to an acetic acid group . The exact geometric parameters of the molecule, such as bond lengths and angles, would require experimental determination or computational modeling .

Chemical Reactions Analysis

The chemical reactivity of “2,2-Bis(4-fluorophenyl)acetic acid” is expected to be similar to that of other aromatic acetic acid derivatives. The presence of the fluorine atoms on the phenyl rings may influence the reactivity of the molecule, as fluorine is highly electronegative and can affect the electron distribution in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(4-fluorophenyl)acetic acid” can be predicted based on its molecular structure. It has a molecular weight of 248.22 g/mol . Other properties such as solubility, melting point, boiling point, and specific rotation would require experimental determination .

科学研究应用

- Scientific Field: Pharmaceutical Sciences

- Application Summary: Indole derivatives, which share a similar aromatic structure with 2,2-Bis(4-fluorophenyl)acetic acid, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

- Methods of Application: The specific methods of application vary depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for various biological activities .

- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Scientific Field: Toxicology

- Application Summary: DDA, a compound similar to 2,2-Bis(4-fluorophenyl)acetic acid, is a principal urinary metabolite of DDT in humans and a potential exposure biomarker .

- Methods of Application: A method for DDA analysis in human urine was developed using pentafluorobenzyl bromide and diisopropylethyl amine. Dried hexane extracts were reacted for 1 hour at room temperature .

- Results or Outcomes: The method was used to analyze urine specimens from DDT applicators in Swaziland and South Africa. The mean DDA levels during the spray season and post season were 59 and 11 mg/L, respectively .

Indole Derivatives

2,2-bis(4-Chlorophenyl)Acetic Acid (DDA)

- 4-Fluorophenylacetic Acid

- Scientific Field: Pharmaceutical Sciences

- Application Summary: 4-Fluorophenylacetic acid, which is structurally similar to 2,2-Bis(4-fluorophenyl)acetic acid, is used as an intermediate in the production of fluorinated anesthetics .

- Methods of Application: The specific methods of application would depend on the specific anesthetic being produced. Generally, these compounds are synthesized in a laboratory setting and then used in the formulation of the anesthetic .

- Results or Outcomes: The use of 4-Fluorophenylacetic acid in the production of fluorinated anesthetics contributes to the development of effective and safe anesthetics for use in medical procedures .

- 2-Fluorophenylacetic Acid

- Scientific Field: Pharmaceutical Sciences

- Application Summary: 2-Fluorophenylacetic acid, which is structurally similar to 2,2-Bis(4-fluorophenyl)acetic acid, is used as an intermediate in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .

- Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then used in the formulation of the anesthetic .

- Results or Outcomes: The use of 2-Fluorophenylacetic acid in the production of thiazolino [3,2- c ]pyrimidin-5,7-diones contributes to the development of effective and safe anesthetics for use in medical procedures .

未来方向

The future research directions for “2,2-Bis(4-fluorophenyl)acetic acid” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity and mechanism of action, investigating its potential biological activities, and developing new synthetic routes or improving existing ones .

属性

IUPAC Name |

2,2-bis(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDCIWAVBWPRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542629 | |

| Record name | Bis(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-fluorophenyl)acetic acid | |

CAS RN |

361-63-7 | |

| Record name | Bis(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

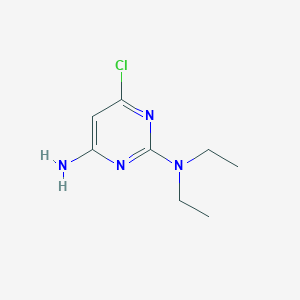

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)